molecular formula C26H29N3O5 B12174425 N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

Cat. No.: B12174425
M. Wt: 463.5 g/mol
InChI Key: PIGROARWBXEHSF-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. This compound is characterized by its unique structure, which includes a cycloheptyl group, dimethoxy groups, and a quinazoline core. It is primarily used in research settings due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide typically involves multiple steps:

    Formation of the Isoindoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoindoloquinazoline core.

    Introduction of the Dimethoxy Groups: Methoxylation reactions are carried out to introduce the dimethoxy groups at the desired positions on the aromatic ring.

    Attachment of the Cycloheptyl Group: The cycloheptyl group is introduced through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the cycloheptyl group, dimethoxy groups, and the isoindoloquinazoline core distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide

InChI

InChI=1S/C26H29N3O5/c1-33-20-14-13-18-22(23(20)34-2)26(32)29-19-12-8-7-11-17(19)25(31)28(24(18)29)15-21(30)27-16-9-5-3-4-6-10-16/h7-8,11-14,16,24H,3-6,9-10,15H2,1-2H3,(H,27,30)

InChI Key

PIGROARWBXEHSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5CCCCCC5)OC

Origin of Product

United States

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